REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[C:5]([CH3:13])[C:3]=1[NH2:4].Cl.[N:15]([O-])=O.[Na+].C([O-])(=O)C.[Na+].CC(S)(C)C.CC(C)([O-])C.[K+]>O.C(O)C.CS(C)=O>[Br:1][C:2]1[CH:8]=[C:7]([C:9]([F:11])([F:10])[F:12])[CH:6]=[C:5]2[C:3]=1[NH:4][N:15]=[CH:13]2 |f:2.3,4.5,7.8|
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Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
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BrC1=C(N)C(=CC(=C1)C(F)(F)F)C
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Name
|
|
Quantity
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40 mL
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Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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3.22 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
5.01 mL
|
Type
|
reactant
|
Smiles
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CC(C)(C)S
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
39.9 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 30 min
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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The resulting mixture was poured onto ice
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Type
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EXTRACTION
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Details
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the resulting mixture was extracted into diethyl ether (2×)
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Type
|
WASH
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Details
|
The ethereal was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
brine, dried over magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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DISSOLUTION
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Details
|
The resulting residue was dissolved in dimethylsulfoxide (25 mL)
|
Type
|
CUSTOM
|
Details
|
(ca. 10° C.)
|
Type
|
CUSTOM
|
Details
|
The bath was removed
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Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto ice/concentrated hydrochloric acid
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Type
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CUSTOM
|
Details
|
to give a precipitate
|
Type
|
WAIT
|
Details
|
After 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the resulting solid was collected by filtration and air
|
Type
|
CUSTOM
|
Details
|
dried on the filter overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give 10.1 g (86%) as a tan solid
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=C2C=NNC12)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |